molecular formula C17H26N2O2S B2828133 1-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide CAS No. 2418695-04-0

1-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide

Cat. No.: B2828133
CAS No.: 2418695-04-0
M. Wt: 322.47
InChI Key: IJBSFHMWJGUNOJ-UHFFFAOYSA-N
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Description

Aziridines and azetidines are organic compounds containing a three-membered heterocycle with one amine and two methylene bridges . They are used in the production of polyamines through anionic and cationic ring-opening polymerization .


Synthesis Analysis

Aziridines and azetidines can be synthesized through various routes. One common method involves the ring-opening reaction of an epoxide with sodium azide, followed by reduction of the azide with triphenylphosphine .


Molecular Structure Analysis

The bond angles in aziridines are approximately 60°, considerably less than the normal hydrocarbon bond angle of 109.5°, which results in angle strain . Aziridines are less basic than acyclic aliphatic amines due to increased s character of the nitrogen free electron pair .


Chemical Reactions Analysis

Aziridines and azetidines can undergo various chemical reactions, including anionic and cationic ring-opening polymerization . This process allows for the production of polyamines with various structures and degrees of control .


Physical and Chemical Properties Analysis

Aziridines and azetidines are characterized by their three-membered heterocyclic structure. They have unique physical and chemical properties due to the presence of ring strain and the nitrogen atom in the ring .

Future Directions

The future research directions in the field of aziridines and azetidines could involve exploring new synthesis methods, investigating their potential applications in various fields, and studying their biological activity .

Properties

IUPAC Name

1-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-14(2)11-19-12-16(19)13-21-17-7-5-6-15(10-17)18-22(20)8-3-4-9-22/h5-7,10,14,16H,3-4,8-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBSFHMWJGUNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC=CC(=C2)N=S3(=O)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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